N-Hydroxy-2-toluidine

Overview

Description

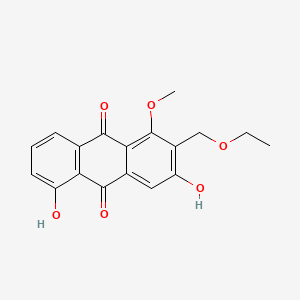

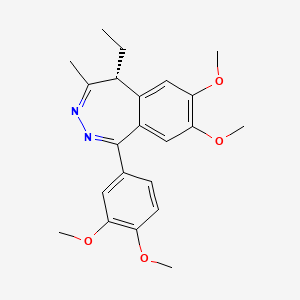

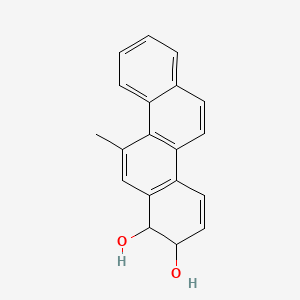

N-Hydroxy-2-toluidine is an organic compound with the chemical formula C7H9NO It is a derivative of 2-toluidine, where the amino group is replaced by a hydroxy group

Mechanism of Action

Target of Action

N-Hydroxy-2-toluidine, also known as o-Toluidine, primarily targets the hemoglobin in the blood and the urinary bladder in the human body . Hemoglobin is a protein in red blood cells that carries oxygen throughout the body. The urinary bladder is a hollow muscular organ that collects and stores urine from the kidneys before disposal by urination.

Mode of Action

The compound interacts with its targets through a process called N-hydroxylation , which is mediated by the Cytochrome P450 enzyme in the liver . This process converts o-Toluidine into N-hydroxy-o-toluidine, a carcinogenic metabolite . This metabolite can either be metabolized to o-nitrosotoluene or conjugated with glucuronic acid or sulfate and transported to the urinary bladder via the blood .

Biochemical Pathways

The metabolism of o-Toluidine involves many competing activating and deactivating pathways, including N-acetylation , N-oxidation , and N-hydroxylation , and ring oxidation . 4-Hydroxylation and N-acetylation of toluidine are the major metabolic pathways in rats .

Pharmacokinetics

It is known that the compound is absorbed through the skin and mucous membranes and is a local irritant . It is also known that male rats excrete a small percentage of the dose in the urine as the unchanged substance within 24 hours .

Result of Action

The primary result of this compound’s action is the induction of methemoglobinemia , a condition characterized by elevated levels of methemoglobin in the blood . Furthermore, this compound is suspected of causing bladder cancer in rats and is known to be a human carcinogen .

Biochemical Analysis

Biochemical Properties

N-Hydroxy-2-toluidine plays a pivotal role in biochemical reactions, particularly in the metabolism of aromatic amines. It is formed through the N-hydroxylation of o-toluidine, a reaction mediated by cytochrome P450 enzymes . This compound interacts with various biomolecules, including DNA, where it forms adducts that can lead to mutations and carcinogenesis . Additionally, this compound can undergo further metabolic transformations, such as conjugation with glucuronic acid or sulfate, facilitating its excretion .

Cellular Effects

This compound exerts significant effects on cellular processes. It has been shown to induce DNA damage, leading to mutations and potentially carcinogenic outcomes . This compound can influence cell signaling pathways, particularly those involved in the cellular response to DNA damage, such as the activation of p53 . Furthermore, this compound can affect gene expression and cellular metabolism, contributing to its overall impact on cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with DNA and proteins. Upon entering the cell, it can be metabolized to reactive intermediates, such as nitrenium ions, which can form covalent bonds with DNA . This interaction leads to the formation of DNA adducts, which can cause mutations if not repaired. Additionally, this compound can inhibit or activate various enzymes, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under certain conditions but can degrade over time, especially in the presence of light and oxygen . Long-term exposure to this compound has been associated with persistent DNA damage and alterations in cellular function, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it may cause minimal adverse effects, while higher doses can lead to significant toxicity, including carcinogenic outcomes . Studies have shown that there is a threshold dose above which the risk of adverse effects increases markedly . It is crucial to determine the safe exposure levels to mitigate potential health risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates . These intermediates can either be further metabolized to less harmful compounds or conjugated with glucuronic acid or sulfate for excretion . The balance between activation and detoxification pathways determines the overall impact of this compound on the organism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through the bloodstream. It can bind to transport proteins, facilitating its movement to various tissues . Once inside the cells, it can accumulate in specific compartments, depending on its interactions with cellular components . Understanding its transport and distribution is essential for assessing its biological effects and potential risks.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be found in the nucleus, where it interacts with DNA, as well as in the cytoplasm, where it may interact with various enzymes and proteins . The localization of this compound within specific cellular compartments can influence its activity and function, contributing to its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxy-2-toluidine can be synthesized through several methods. One common method involves the nitration of toluene to produce a mixture of nitrotoluenes, which is then separated by distillation. The 2-nitrotoluene is hydrogenated to yield 2-toluidine. The final step involves the hydroxylation of 2-toluidine to produce this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale production. This includes the use of catalysts and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-2-toluidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form o-nitrosotoluene.

Reduction: It can be reduced back to 2-toluidine.

Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Various halogenating agents and other electrophiles can be used for substitution reactions.

Major Products:

Oxidation: o-Nitrosotoluene.

Reduction: 2-Toluidine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Hydroxy-2-toluidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities, including its role as a metabolite in certain biochemical pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer research due to its ability to form reactive intermediates.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

o-Toluidine: The parent compound, which lacks the hydroxy group.

m-Toluidine and p-Toluidine: Isomers of o-toluidine with different positions of the amino group.

N-Hydroxy-o-toluidine: A similar compound with the hydroxy group in the ortho position.

Uniqueness: N-Hydroxy-2-toluidine is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to form reactive intermediates makes it particularly interesting for research in toxicology and pharmacology .

Properties

IUPAC Name |

N-(2-methylphenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-4-2-3-5-7(6)8-9/h2-5,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYXQGTUTCZGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

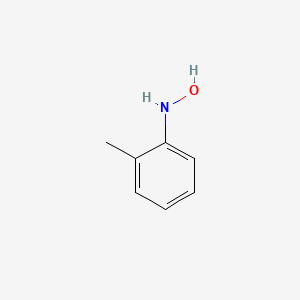

CC1=CC=CC=C1NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209975 | |

| Record name | N-Hydroxy-2-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-22-3 | |

| Record name | N-(2-Methylphenyl)hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-2-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxy-2-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, N-hydroxy-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENAMINE, N-HYDROXY-2-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L90UBW6LOA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]](/img/structure/B1201402.png)

![benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate](/img/new.no-structure.jpg)